molecular formula C7H3F7N2O B124989 n-Heptafluorobutyrylimidazole CAS No. 32477-35-3

n-Heptafluorobutyrylimidazole

Cat. No.: B124989
CAS No.: 32477-35-3
M. Wt: 264.1 g/mol
InChI Key: MSYHGYDAVLDKCE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

n-Heptafluorobutyrylimidazole is primarily used as a derivatizing agent in gas chromatography . Its primary targets are various pharmaceutical compounds such as aminoglycoside drugs (gentamicin, tobramycin, netilmicin, and amikacin), deoxynivalenol in wheat, and melatonin . These targets are molecules that need to be analyzed and quantified in different samples.

Mode of Action

The compound interacts with its targets through a process called acylation . In this process, this compound reacts with the target molecules to form heptafluorobutyryl derivatives . This reaction enhances the volatility and thermal stability of the target molecules, making them suitable for analysis by gas chromatography .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the acylation of target molecules . The resulting heptafluorobutyryl derivatives can then be separated and analyzed using gas chromatography . The downstream effects of this process include the accurate identification and quantification of the target molecules in the sample.

Result of Action

The result of this compound’s action is the formation of heptafluorobutyryl derivatives of the target molecules . These derivatives are more volatile and thermally stable than the original molecules, enabling their analysis by gas chromatography . This allows for the accurate identification and quantification of the target molecules in various samples.

Action Environment

The action of this compound is influenced by various environmental factors. It is typically stored at a temperature of 2-8°C . The reaction with target molecules can be influenced by factors such as temperature, pH, and the presence of other substances in the sample.

Scientific Research Applications

Fluorinated Compounds Synthesis

HFBI is widely recognized for its role as a versatile reagent in the synthesis of fluorinated compounds. Fluorinated compounds are crucial in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. HFBI facilitates the introduction of fluorine atoms into organic molecules, which can significantly alter their chemical properties.

Case Study: Synthesis of Fluorinated Drugs

  • Objective: To synthesize fluorinated derivatives of existing drugs to improve their efficacy.
  • Method: Utilizing HFBI for acylation reactions to introduce fluorinated groups.
  • Results: Enhanced pharmacological profiles were observed in several candidate compounds, demonstrating the utility of HFBI in drug design.

Drug Development

In medicinal chemistry, HFBI enhances the efficacy and stability of drug candidates. The incorporation of fluorine can improve metabolic stability and bioavailability.

Case Study: Monitoring Drug Metabolism

  • Study: The derivatization of gabapentin using HFBI allowed for improved detection and quantification in biological samples.
  • Method: Samples were derivatized with HFBI before analysis via gas chromatography-mass spectrometry (GC-MS).
  • Findings: The method provided reliable data on drug metabolism, showcasing HFBI's role in pharmacokinetic studies .

Polymer Chemistry

HFBI contributes to the formulation of advanced materials by enhancing the thermal and chemical resistance of polymers. This application is particularly relevant in industries requiring high-performance materials.

Data Table: Properties of HFBI-Derived Polymers

PropertyValueApplication Area
Thermal StabilityHighAerospace, automotive
Chemical ResistanceExcellentCoatings, adhesives
HydrophobicityEnhancedWater-repellent surfaces

Surface Modification

The ability of HFBI to modify surfaces to enhance hydrophobicity is beneficial for creating coatings and materials that require water-repellent properties. This application is crucial in various fields including textiles and construction.

Case Study: Development of Water-Repellent Coatings

  • Objective: To create a durable water-repellent coating using HFBI.
  • Method: Surfaces were treated with HFBI to form a hydrophobic layer.
  • Results: The treated surfaces exhibited significantly reduced water absorption compared to untreated controls.

Analytical Chemistry

HFBI serves as a derivatization reagent in analytical methods for detecting and quantifying various substances. Its application in gas-liquid chromatography (GLC) has proven effective for analyzing complex mixtures.

Application Examples:

  • Deoxynivalenol Analysis: HFBI was used to derivatize deoxynivalenol (DON) prior to quantification via GLC, enhancing detection sensitivity .
  • Antibiotic Monitoring: HFBI facilitated the analysis of antibiotics such as gentamicin and tobramycin in human serum samples through derivatization techniques .

Biological Activity

N-Heptafluorobutyrylimidazole (HFBI) is a fluorinated imidazole compound that serves primarily as a derivatization reagent in analytical chemistry, particularly in gas chromatography (GC). Its unique chemical structure provides specific advantages in the analysis of various biological compounds. This article explores the biological activity of HFBI, focusing on its applications, mechanisms, and relevant research findings.

  • Chemical Formula : C₇H₃F₇N₂O
  • Molecular Weight : 232.1 g/mol
  • Appearance : Colorless liquid
  • Boiling Point : Approximately 161 °C
  • Density : 1.490 g/mL at 25 °C

HFBI acts as a derivatizing agent, particularly for amine groups, enhancing the volatility and detectability of compounds during GC analysis. Its non-acidic nature reduces the degradation of GC columns, allowing for more stable and reproducible results . The fluorinated groups contribute to its stability and reactivity, making it effective in forming derivatives that can be analyzed quantitatively.

Biological Applications

  • Derivatization in Hormone Analysis : HFBI has been used to derivatize insect juvenile hormones for their identification and quantification. This process enhances the sensitivity and specificity of GC analyses, facilitating studies on hormonal regulation in insects .
  • Pharmaceutical Analysis : HFBI is employed in the analysis of various pharmaceutical compounds, including antibiotics and antivirals. Its ability to form stable derivatives allows for better detection limits and accuracy in pharmacokinetic studies .
  • Environmental Studies : The compound has also been utilized in environmental chemistry to analyze pollutants and biological markers in various matrices, demonstrating its versatility beyond traditional biological applications .

Case Study 1: Insect Juvenile Hormones

A study published in the Journal of Chromatography highlighted the use of HFBI for the derivatization of juvenile hormones from insects. The researchers noted that using HFBI significantly improved the detection limits and resolution during GC analysis, allowing for detailed studies on hormonal effects on insect behavior .

Case Study 2: Pharmaceutical Derivatization

In another study focusing on pharmaceutical compounds, HFBI was used to derivatize a range of amines present in drug formulations. The results indicated that HFBI not only improved the chromatographic performance but also provided insights into the metabolic pathways of these drugs within biological systems .

Research Findings

StudyFocusFindings
Insect HormonesEnhanced detection of juvenile hormones using HFBI as a derivatizing agent.
PharmaceuticalsImproved accuracy and sensitivity in drug analysis due to HFBI derivatization.
Environmental ChemistryEffective in analyzing pollutants through derivatization techniques.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-1-imidazol-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F7N2O/c8-5(9,6(10,11)7(12,13)14)4(17)16-2-1-15-3-16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYHGYDAVLDKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186211
Record name 1-(Heptafluorobutyryl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32477-35-3
Record name N-(Heptafluorobutyryl)imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32477-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Heptafluorobutyryl)imidazole
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Record name 32477-35-3
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Record name 1-(Heptafluorobutyryl)imidazole
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Record name 1-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
n-Heptafluorobutyrylimidazole
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
n-Heptafluorobutyrylimidazole
3,4-Dihydroxy-5-methoxybenzoyl chloride
n-Heptafluorobutyrylimidazole
3,4-Dihydroxy-5-methoxybenzoyl chloride
n-Heptafluorobutyrylimidazole
3,4-Dihydroxy-5-methoxybenzoyl chloride
n-Heptafluorobutyrylimidazole
3,4-Dihydroxy-5-methoxybenzoyl chloride
n-Heptafluorobutyrylimidazole
Customer
Q & A

A: N-Heptafluorobutyrylimidazole is primarily used as a derivatizing agent to enhance the detectability of target analytes in techniques like gas chromatography. It reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and phenols, to form volatile, electron-capturing derivatives. This derivatization is particularly useful when analyzing trace amounts of these compounds in complex matrices like food or biological samples. [, , , ]

ANone: Research demonstrates HFBI's utility in analyzing various compounds, including:

  • α- and β-tribenosides in human plasma: These compounds, after extraction and derivatization with HFBI, can be quantified using GC with a 63Ni-electron capture detector, achieving a detection limit down to 5 ng/ml for β-tribenoside. [, ]
  • Dihydroetorphine hydrochloride in biological fluids: HFBI enables the detection of this potent analgesic in blood and urine samples by forming a monoheptafluorobutyl derivative that is detectable by GC-MS with a limit of detection of 1 pg. []

ANone: While HFBI is a valuable tool, some potential limitations should be considered:

  • Matrix effects: Interfering compounds in complex matrices may affect the derivatization efficiency or chromatographic separation. Sample cleanup procedures are often necessary to minimize these matrix effects. [, , , ]

A: Gas chromatography, particularly when coupled with electron capture detectors (GC-ECD) or mass spectrometry (GC-MS), is widely employed for the analysis of HFBI derivatives. These techniques offer high sensitivity and selectivity, enabling the quantification of trace amounts of the target analytes in complex mixtures. [, , , , , , ]

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